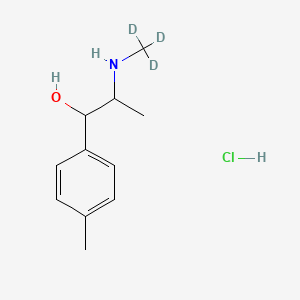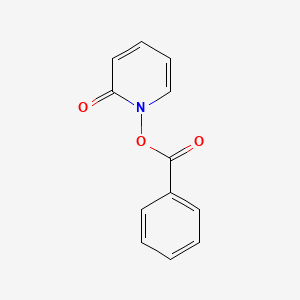![molecular formula C11H12Cl4O4 B11939415 1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate CAS No. 40001-91-0](/img/structure/B11939415.png)
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[221]hept-5-en-2-yl acetate is a complex organic compound with the molecular formula C11H12Cl4O4 It is characterized by its unique bicyclic structure, which includes multiple chlorine atoms and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate typically involves the reaction of tetrachlorodimethoxycyclopentadiene with allyl haloacetates. This reaction is carried out under controlled conditions to optimize the yield and purity of the product . The reaction conditions, such as temperature, solvent, and reaction time, are carefully monitored to ensure the desired outcome.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for precise monitoring, and purification techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of functional groups.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism by which 1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate exerts its effects involves its interaction with molecular targets and pathways. The compound’s chlorine atoms and methoxy groups play a crucial role in its reactivity and interactions. For example, the chlorine atoms can participate in electrophilic reactions, while the methoxy groups can influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring.
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-ol: Another related compound with a hydroxyl group instead of an acetate group.
Uniqueness
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate is unique due to its specific combination of chlorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
40001-91-0 |
|---|---|
Molekularformel |
C11H12Cl4O4 |
Molekulargewicht |
350.0 g/mol |
IUPAC-Name |
(1,4,5,6-tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl) acetate |
InChI |
InChI=1S/C11H12Cl4O4/c1-5(16)19-6-4-9(14)7(12)8(13)10(6,15)11(9,17-2)18-3/h6H,4H2,1-3H3 |
InChI-Schlüssel |
FFSXDNVDSRAIPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2(C(=C(C1(C2(OC)OC)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B11939374.png)







